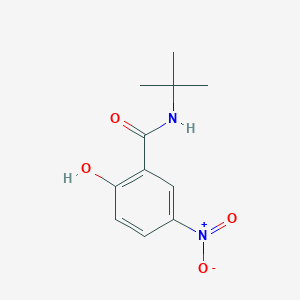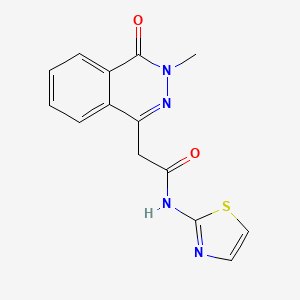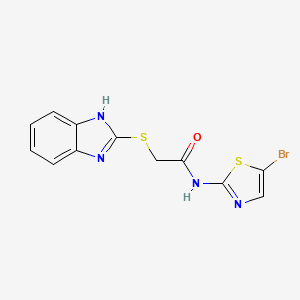![molecular formula C17H18ClN3O3 B12478689 5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478689.png)
5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-ethoxy-5-methoxybenzylamine with a suitable benzimidazole precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-chloro-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
- 5-[(3-chloro-4-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
The uniqueness of 5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one lies in its specific substitution pattern on the benzylamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and differentiates it from other similar compounds.
Properties
Molecular Formula |
C17H18ClN3O3 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C17H18ClN3O3/c1-3-24-16-12(18)6-10(7-15(16)23-2)9-19-11-4-5-13-14(8-11)21-17(22)20-13/h4-8,19H,3,9H2,1-2H3,(H2,20,21,22) |
InChI Key |
QAEWCIFHPGLTFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNC2=CC3=C(C=C2)NC(=O)N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12478616.png)
![methyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B12478621.png)
![2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12478629.png)
![3-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478631.png)

![N'-[2-(4-ethylphenoxy)acetyl]pyrazine-2-carbohydrazide](/img/structure/B12478641.png)
![1-[9-methyl-2-(thiophen-2-yl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B12478652.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12478660.png)
![4-[(5-bromothiophen-2-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12478667.png)

![2-(2-bromophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B12478678.png)
![[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478696.png)

![S-[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate](/img/structure/B12478718.png)
